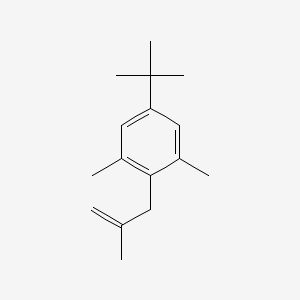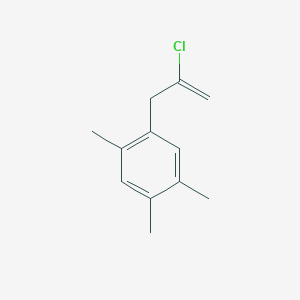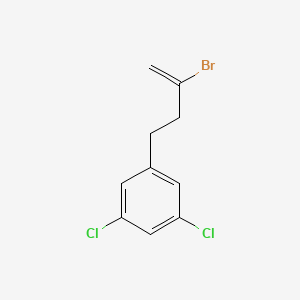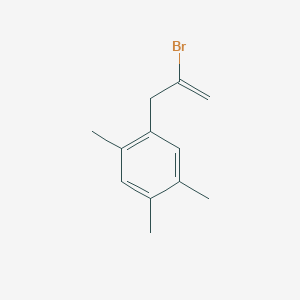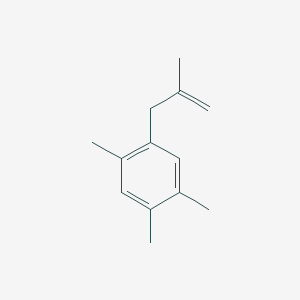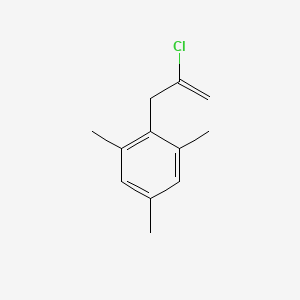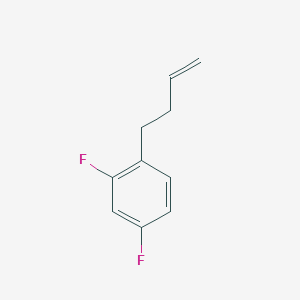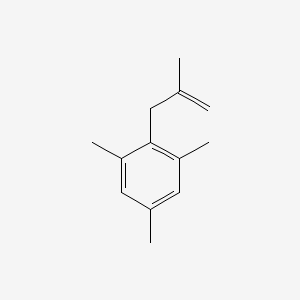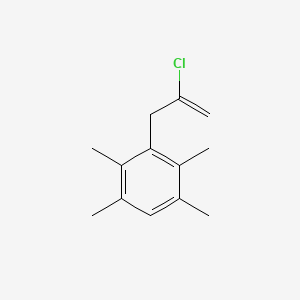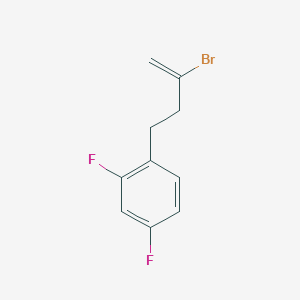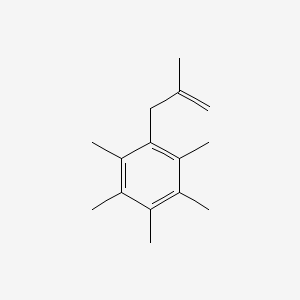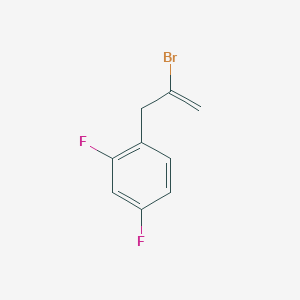
2-Bromo-3-(2,4-difluorophenyl)-1-propene
Overview
Description
2-Bromo-3-(2,4-difluorophenyl)-1-propene is an organic compound that features a bromine atom and two fluorine atoms attached to a phenyl ring, along with a propene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(2,4-difluorophenyl)-1-propene typically involves the bromination of 3-(2,4-difluorophenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(2,4-difluorophenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Addition Reactions: Halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) in inert solvents like dichloromethane.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Products like 3-(2,4-difluorophenyl)-1-azidopropene or 3-(2,4-difluorophenyl)-1-thiopropene.
Addition Reactions: Dihalogenated or halohydrin products.
Oxidation Reactions: Epoxides.
Reduction Reactions: Alkanes.
Scientific Research Applications
2-Bromo-3-(2,4-difluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds, especially those requiring fluorinated aromatic rings for enhanced biological activity.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,4-difluorophenyl)-1-propene in chemical reactions involves the reactivity of the bromine atom and the double bond in the propene group. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The presence of fluorine atoms on the phenyl ring can influence the electronic properties of the compound, making it more reactive towards certain electrophiles and nucleophiles .
Comparison with Similar Compounds
- 2-Bromo-3-(2,3-difluorophenyl)-1-propene
- 2-Bromo-3-(3,4-difluorophenyl)-1-propene
- 2-Bromo-3-(2,5-difluorophenyl)-1-propene
Comparison: Compared to its analogs, 2-Bromo-3-(2,4-difluorophenyl)-1-propene is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly affect the compound’s reactivity and the types of reactions it undergoes. For instance, the 2,4-difluoro substitution pattern may lead to different electronic effects compared to the 2,3- or 3,4-difluoro patterns, influencing the compound’s behavior in nucleophilic substitution and electrophilic addition reactions .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFUHXXAARLEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


